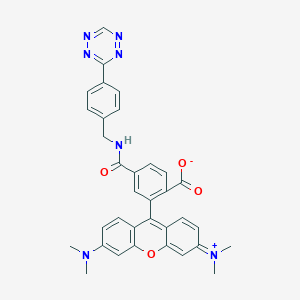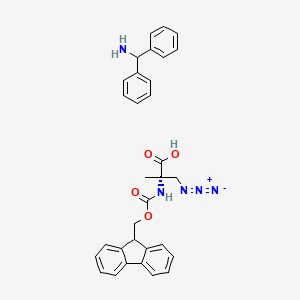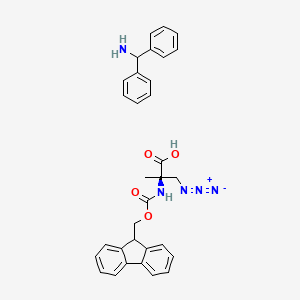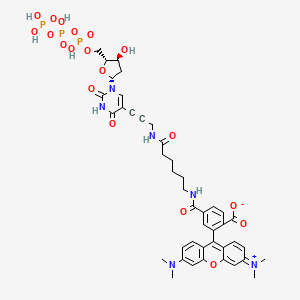
Tetramethylrhodamine-dUT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylrhodamine-dUT (TMR-dUT) is an organic fluorophore that has been widely used in the field of biochemistry and biomedical research. It is a member of the rhodamine family of dyes and is used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. TMR-dUT is an attractive molecule for research due to its high fluorescence quantum yield, photostability, and the ability to be conjugated to other molecules.
科学的研究の応用
Tetramethylrhodamine-dUT has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. In fluorescence microscopy, this compound can be used to label cells and other biological samples for visualization. In flow cytometry, this compound can be used to detect and quantify cells and other particles. In vivo imaging, this compound can be used to track cells and other biological molecules in living organisms.
作用機序
Tetramethylrhodamine-dUT is a fluorophore, which means that it absorbs light and emits light at a different wavelength. When light is absorbed by this compound, it is converted into energy, which is then emitted as a fluorescent signal at a longer wavelength. This signal can be detected and used to measure the amount of this compound present.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to label and track cells and other biological molecules in living organisms. It has also been used to detect and quantify cells and other particles in flow cytometry. Furthermore, it has been used to label proteins, lipids, and other biomolecules for imaging and analysis.
実験室実験の利点と制限
Tetramethylrhodamine-dUT has several advantages for lab experiments. It is highly photostable, meaning that it does not degrade when exposed to light. It also has a high fluorescence quantum yield, meaning that it emits a strong fluorescent signal. Additionally, it can be conjugated to other molecules, allowing for greater versatility in experiments. The main limitation of this compound is that it is not very soluble in organic solvents, making it difficult to use in certain applications.
将来の方向性
There are several potential future directions for the use of Tetramethylrhodamine-dUT. It could be used to label and track proteins, lipids, and other biomolecules for imaging and analysis. It could also be used to detect and quantify cells and other particles in flow cytometry. Additionally, it could be used to develop new imaging agents for in vivo imaging. Finally, it could be used to develop new fluorescent probes for a variety of applications.
合成法
Tetramethylrhodamine-dUT is synthesized through a series of reactions using the parent molecule, rhodamine B. The first step is the formation of a rhodamine B-tetramethylrhodamine (TMR) adduct, which is then oxidized with sodium hypochlorite to form the this compound. The reaction is typically carried out at room temperature in an aqueous solution. The final product is a dark red-orange powder that is soluble in water and ethanol.
特性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)32-19-25(11-14-29(32)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/t33-,36+,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYUZBGAXYWAS-DCLZWXHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N6O19P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

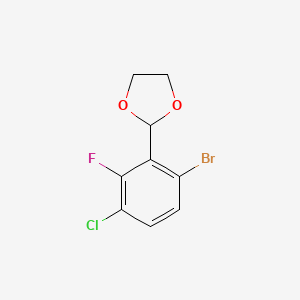
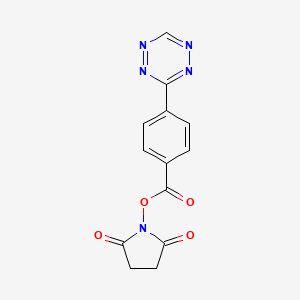
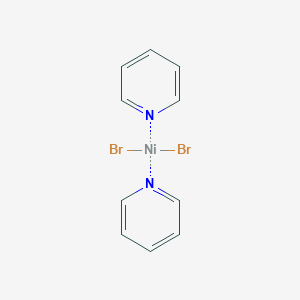
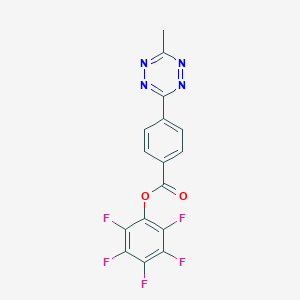
![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

